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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperidine

Cat. No.: B1601614 Get Quote

Technical Guide: 1-(Piperidin-4-
ylmethyl)piperidine
An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-4-
ylmethyl)piperidine, a heterocyclic compound with potential applications in medicinal

chemistry and drug discovery. This document details its chemical identity, physicochemical

properties, and plausible synthetic routes, with a focus on providing actionable experimental

protocols. While specific biological data for this compound is limited in publicly available

literature, this guide explores the known pharmacological landscape of structurally similar

piperidine derivatives to infer potential biological activities and signaling pathway interactions.

All quantitative data is presented in structured tables for clarity, and relevant synthetic and

conceptual biological pathways are visualized using Graphviz diagrams.

Chemical Identity and Physicochemical Properties
1-(Piperidin-4-ylmethyl)piperidine, also known as 1,4'-methylenedipiperidine, is a saturated

heterocyclic compound featuring two piperidine rings linked by a methylene bridge. Its unique

structural arrangement provides a valuable scaffold for the development of novel therapeutic

agents.
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Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Reference(s)

CAS Number 32470-52-3 [1]

Molecular Formula C₁₁H₂₂N₂ [1]

Molecular Weight 182.31 g/mol [1]

IUPAC Name
1-(piperidin-4-

ylmethyl)piperidine
[1]

Synonyms
1,4'-methylenedipiperidine, 1-

(4-Piperidinylmethyl)piperidine
[1]

Predicted XLogP3 1.4 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 2 [1]

Synthesis of 1-(Piperidin-4-ylmethyl)piperidine
The synthesis of 1-(Piperidin-4-ylmethyl)piperidine can be achieved through various

established organic chemistry methodologies. Reductive amination is a particularly effective

and widely used strategy for the formation of the C-N bond linking the two piperidine rings.

Proposed Synthetic Pathway: Reductive Amination
A plausible and efficient route for the synthesis of 1-(Piperidin-4-ylmethyl)piperidine involves

the reductive amination of piperidine with 4-(aminomethyl)piperidine. This method offers high

yields and operational simplicity.
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Caption: Proposed synthetic workflow for 1-(Piperidin-4-ylmethyl)piperidine.

Detailed Experimental Protocol: Reductive Amination
This protocol is a general procedure based on established methods for the reductive amination

of piperidines and can be adapted for the synthesis of the title compound.

Materials:

Piperidine-4-carbaldehyde (1.0 eq)

Piperidine (1.1 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl acetate/Methanol/Triethylamine)
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Procedure:

To a solution of piperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M)

under an inert atmosphere (e.g., nitrogen), add piperidine (1.1 eq).

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the

intermediate iminium ion.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is

exothermic; maintain the temperature below 30°C.

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume

of the aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate/methanol with 1% triethylamine) to afford the pure 1-
(Piperidin-4-ylmethyl)piperidine.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

identity and purity.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Peaks/Signals

¹H NMR (CDCl₃)
δ (ppm): ~2.8-3.0 (m), ~2.2-2.8 (m), ~1.2-1.8

(m)

¹³C NMR (CDCl₃)
δ (ppm): ~60-65, ~55-60, ~54-58, ~45-50, ~24-

32

Mass Spec (EI)

m/z: 182 (M⁺), fragments corresponding to the

loss of piperidine and methylene-piperidine

moieties.

Note: The predicted NMR data is based on the analysis of structurally similar compounds.

Actual experimental values may vary.

Potential Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for 1-(Piperidin-4-ylmethyl)piperidine
are not extensively documented, the piperidine scaffold is a well-established pharmacophore

present in numerous biologically active compounds. Derivatives of piperidine are known to

interact with a wide range of receptors and enzymes, suggesting potential therapeutic

applications for the title compound.

Inferred Biological Targets
Based on the activities of structurally related N-alkylated piperidines and bis-piperidine

compounds, potential biological targets for 1-(Piperidin-4-ylmethyl)piperidine could include:

G-protein coupled receptors (GPCRs): Many piperidine-containing drugs target GPCRs,

including opioid, dopamine, and serotonin receptors.

Ion Channels: Substituted piperidines have been shown to modulate the activity of various

ion channels.

Enzymes: The piperidine moiety can serve as a scaffold for the design of enzyme inhibitors,

such as those targeting proteases or kinases.

Conceptual Signaling Pathway Modulation
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The interaction of 1-(Piperidin-4-ylmethyl)piperidine with a hypothetical GPCR target could

initiate a downstream signaling cascade. The following diagram illustrates a generalized GPCR

signaling pathway that could be modulated by a piperidine-based ligand.
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Caption: Conceptual GPCR signaling pathway potentially modulated by the compound.
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Conclusion
1-(Piperidin-4-ylmethyl)piperidine is a compound with a well-defined chemical structure and

accessible synthetic routes. While its specific biological functions remain to be fully elucidated,

the prevalence of the piperidine scaffold in a wide array of pharmacologically active molecules

suggests that this compound and its derivatives are promising candidates for further

investigation in drug discovery programs. The experimental protocols and conceptual

frameworks provided in this guide are intended to facilitate future research into the synthesis,

characterization, and biological evaluation of this intriguing molecule. Further studies are

warranted to identify its specific molecular targets and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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